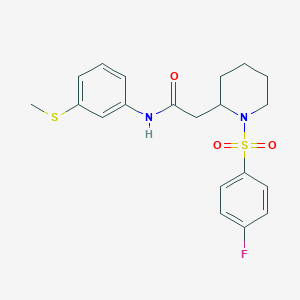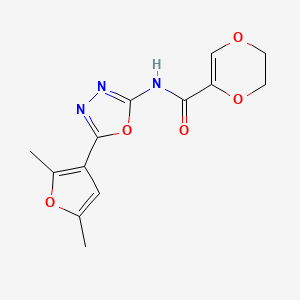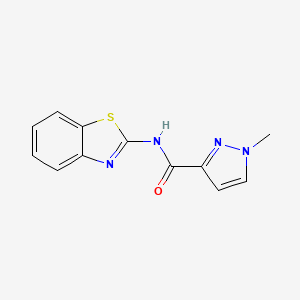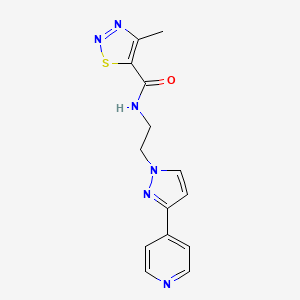![molecular formula C19H17F3N4O4 B2846232 3-oxo-5-((tetrahydrofuran-2-yl)methyl)-N-(4-(trifluoromethoxy)phenyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 1203310-87-5](/img/structure/B2846232.png)
3-oxo-5-((tetrahydrofuran-2-yl)methyl)-N-(4-(trifluoromethoxy)phenyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a pyrazolopyridine derivative with a tetrahydrofuran group and a trifluoromethoxy phenyl group. Pyrazolopyridines are a class of compounds that have been studied for their potential biological activities . The tetrahydrofuran group is a common motif in organic chemistry and is often used as a solvent .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Generally, pyrazolopyridines can undergo a variety of reactions, including substitutions and additions .Scientific Research Applications
Synthesis Methodologies and Compound Evaluation
The development of novel compounds often involves the synthesis of derivatives with potential biological activities. For instance, Rahmouni et al. (2016) discussed the synthesis and biological evaluation of novel pyrazolopyrimidines derivatives, which showed potential as anticancer and anti-5-lipoxygenase agents (Rahmouni et al., 2016). These compounds were synthesized via various chemical reactions, demonstrating the importance of creative synthesis pathways in discovering new therapeutic agents.
Biological Potentials
The biological activities of synthesized compounds are crucial for their potential application in medicine. For example, a study by Rani et al. (2017) on novel tetrahydroimidazo[1,2-a]pyrimidine derivatives highlighted their significant antimicrobial, antioxidant, and anticancer activities (Rani et al., 2017). These activities were measured against various bacterial and fungal strains, as well as cancer cell lines, showcasing the therapeutic potential of such compounds.
Structural Modifications and Activity Enhancement
The modification of molecular structures plays a pivotal role in enhancing the biological activities of compounds. Studies have shown that specific structural changes can significantly impact a compound's efficacy. For example, the synthesis of substituted pyrazolo[4,3-c]pyridine-3-ols revealed that certain modifications could lead to novel fused heterobicycles with potential biological activities (Karthikeyan et al., 2014).
Mechanism of Action
properties
IUPAC Name |
3-oxo-5-(oxolan-2-ylmethyl)-N-[4-(trifluoromethoxy)phenyl]-2H-pyrazolo[4,3-c]pyridine-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N4O4/c20-19(21,22)30-12-5-3-11(4-6-12)23-17(27)14-9-26(8-13-2-1-7-29-13)10-15-16(14)24-25-18(15)28/h3-6,9-10,13H,1-2,7-8H2,(H,23,27)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFZCNJSKTNKPLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2C=C3C(=NNC3=O)C(=C2)C(=O)NC4=CC=C(C=C4)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[6-(4-fluorobenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide](/img/structure/B2846150.png)
![N-(1-cyanocyclohexyl)-2-[methyl(3-phenylpropyl)amino]acetamide](/img/structure/B2846151.png)

![Lithium 2-[4-(difluoromethyl)pyridin-2-yl]acetate](/img/structure/B2846154.png)

![6-chloro-N-[(2-ethoxypyridin-4-yl)methyl]-2-methylpyridine-3-carboxamide](/img/structure/B2846158.png)
![3-[2-(4-Aminophenyl)ethyl]-1,3-oxazolidin-2-one](/img/structure/B2846159.png)

![Methyl 3-[(5-chloro-2-methoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate](/img/structure/B2846162.png)




![1-[2-(2,4-Dichlorophenoxy)ethyl]-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile](/img/structure/B2846172.png)